4-Amino-3-(trifluoromethyl)pyridine

説明

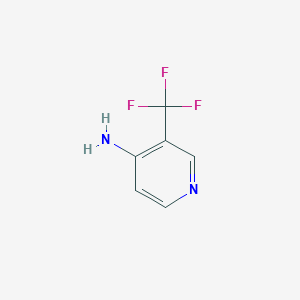

Structure

3D Structure

特性

IUPAC Name |

3-(trifluoromethyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-6(8,9)4-3-11-2-1-5(4)10/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAGVPKVELUYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382313 | |

| Record name | 3-(trifluoromethyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387824-61-5 | |

| Record name | 4-Amino-3-trifluoromethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387824-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(trifluoromethyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the chemical properties of 4-Amino-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, dramatically influences the molecule's electronic properties, basicity, and lipophilicity.[1] These characteristics make it a valuable building block for synthesizing complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the known chemical properties, synthesis, and applications of this compound, with a focus on data relevant to pharmaceutical research and development.

Core Chemical Properties

This compound, also known as 3-(trifluoromethyl)pyridin-4-amine, is a stable, solid compound under standard conditions.[][3] Its key identifiers and properties are summarized below.

General Information

| Property | Value | Reference |

| CAS Number | 387824-61-5 | [][3][4][5] |

| Molecular Formula | C₆H₅F₃N₂ | [][3][5][6] |

| Molecular Weight | 162.11 g/mol | [][3][5] |

| IUPAC Name | 3-(trifluoromethyl)pyridin-4-amine | [] |

| Synonyms | 3-Trifluoromethyl-4-pyridinamine | [5] |

| InChI | InChI=1S/C6H5F3N2/c7-6(8,9)4-3-11-2-1-5(4)10/h1-3H,(H2,10,11) | [][6] |

| SMILES | C1=CN=CC(=C1N)C(F)(F)F | [][6] |

Physical and Chemical Data

| Property | Value | Reference |

| Appearance | White to light yellow crystal/powder | [] |

| Melting Point | 98-102 °C | [] |

| Boiling Point | 330.8 °C at 760 mmHg | [] |

| Density | 1.366 g/cm³ | [] |

| Predicted XlogP | 1.1 | [6] |

| Storage | Sealed in a dry environment at room temperature | [5] |

Reactivity and Applications in Synthesis

The chemical reactivity of this compound is dictated by the interplay between the electron-donating amino group and the electron-withdrawing trifluoromethyl group on the pyridine ring. The trifluoromethyl group significantly decreases the basicity of the pyridine nitrogen and the exocyclic amino group compared to unsubstituted aminopyridines.

This compound serves as a crucial intermediate in the synthesis of more complex molecules. It is cited as a reactant for preparing pyridinyl salicylamides, which have shown antimycobacterial activity.[] More broadly, the aminotrifluoromethylpyridine scaffold is a key structural motif in modern agrochemicals and pharmaceuticals.[1][7] For instance, the isomeric 4-Amino-2-(trifluoromethyl)pyridine is a known building block for naporafenib, a RAF inhibitor used in cancer therapy, and for developing oral checkpoint kinase inhibitors for immunotherapy.[8][9]

The logical workflow for utilizing such a building block in drug discovery is illustrated below.

Caption: Workflow for drug discovery using a substituted aminopyridine.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, a general method for the synthesis of the related isomer, 2-trifluoromethyl-4-aminopyridine, can serve as a representative protocol. This procedure involves the catalytic hydrogenation of a nitro-precursor.

Representative Synthesis of an Aminotrifluoromethylpyridine

This protocol is adapted from the synthesis of 2-trifluoromethyl-4-aminopyridine.[8]

Reaction: Catalytic hydrogenation of 4-Nitro-2-trifluoromethylpyridine-N-oxide to 4-Amino-2-trifluoromethylpyridine.

Materials:

-

4-Nitro-2-trifluoromethylpyridine-N-oxide (starting material)

-

Anhydrous Ethanol (solvent)

-

10% Palladium on Carbon (catalyst)

-

Argon or Nitrogen (inert gas)

-

Hydrogen gas

Procedure:

-

Dissolve the nitro-precursor compound in anhydrous ethanol at room temperature in a reaction vessel suitable for hydrogenation.

-

Under an inert atmosphere (e.g., argon), add the 10% palladium on carbon catalyst to the solution.

-

Pressurize the reaction vessel with hydrogen gas (e.g., to 5 bar).

-

Stir the reaction mixture at room temperature for a specified time (e.g., 3 hours) or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, carefully depressurize the vessel and purge with an inert gas.

-

Filter the reaction mixture through a depth filter (e.g., Celite) to remove the palladium catalyst, and wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a dichloromethane/methanol mixture) to yield the final product.

The general workflow for this synthesis is depicted in the following diagram.

Caption: Workflow for the catalytic hydrogenation of a nitro-pyridine.

Spectroscopic Data

While specific, experimentally verified spectra for this compound are not available in the searched literature, general principles of NMR and IR spectroscopy can be used to predict its spectral characteristics.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts would be influenced by the positions relative to the amino and trifluoromethyl groups. An additional, likely broad, signal would correspond to the amine (-NH₂) protons.[10]

-

¹³C NMR: The carbon NMR would display six unique signals for the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling.

-

IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations for the primary amine, typically in the 3300-3500 cm⁻¹ region. Aromatic C-H and C=C/C=N stretching bands would also be prominent. Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ region.[11]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound was not retrieved, related aminopyridine compounds can be toxic if swallowed and may cause eye irritation.[8][12] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 387824-61-5 [chemicalbook.com]

- 5. This compound - CAS:387824-61-5 - Sunway Pharm Ltd [3wpharm.com]

- 6. PubChemLite - this compound (C6H5F3N2) [pubchemlite.lcsb.uni.lu]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 8. 4-Amino-2-trifluoromethylpyridine CAS#: 147149-98-2 [m.chemicalbook.com]

- 9. ossila.com [ossila.com]

- 10. m.youtube.com [m.youtube.com]

- 11. jocpr.com [jocpr.com]

- 12. ichemical.com [ichemical.com]

An In-depth Technical Guide to 4-Amino-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-3-(trifluoromethyl)pyridine, a key heterocyclic building block in modern medicinal chemistry and drug discovery.

Core Chemical Identity

This compound is a substituted pyridine derivative. The strategic placement of an amino group and a trifluoromethyl group on the pyridine ring makes it a valuable intermediate for the synthesis of complex, biologically active molecules. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring and can enhance properties such as metabolic stability and binding affinity in derivative compounds.[1]

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

The properties of this compound are summarized below. These data are essential for planning synthetic routes, purification, and formulation.

| Property | Value | Reference(s) |

| Molecular Formula | C6H5F3N2 | [][3][4][6] |

| Molecular Weight | 162.11 g/mol | [][3][4] |

| Appearance | White to light-colored solid/crystals | [] |

| Melting Point | 98-102 °C | [] |

| Boiling Point | 330.8 °C at 760 mmHg (Predicted) | [] |

| Density | 1.366 g/cm³ (Predicted) | [] |

| SMILES | C1=CN=CC(=C1N)C(F)(F)F | [][6] |

| InChI | InChI=1S/C6H5F3N2/c7-6(8,9)4-3-11-2-1-5(4)10/h1-3H,(H2,10,11) | [][6] |

| InChIKey | DYAGVPKVELUYPJ-UHFFFAOYSA-N | [][6] |

Role in Pharmaceutical and Agrochemical Synthesis

This compound is not typically an end-product but rather a crucial starting material or intermediate. The trifluoromethylpyridine scaffold is of significant interest in drug development for treating a wide array of diseases.[1] The trifluoromethyl group often imparts desirable properties such as increased lipophilicity and improved metabolic stability.[1]

This compound serves as a reactant in the preparation of various derivatives, including pyridinyl salicylamides which have shown antimycobacterial activity.[] Its versatile structure allows for further functionalization through various chemical transformations, making it a valuable building block for synthesizing more complex molecules with specific biological activities.[1]

Logical Workflow in Drug Discovery

The following diagram illustrates the typical workflow where this compound is used as a foundational building block in a drug discovery program.

Caption: Role of this compound in a drug discovery workflow.

Experimental Protocols and Synthesis

While a specific, detailed, publicly available protocol for the synthesis of this compound is not readily found in the search results, the synthesis of trifluoromethylpyridines, in general, is well-documented. These methods often serve as the foundation for producing specific isomers.

General Synthetic Strategies for Trifluoromethylpyridines

-

From Picolines : A common industrial method involves the vapor-phase chlorination and subsequent fluorination of picoline (methylpyridine).[7] This process can be performed stepwise or simultaneously at high temperatures over transition metal-based catalysts.[7]

-

Cyclocondensation Reactions : Trifluoromethylpyridine derivatives can be synthesized via cyclocondensation reactions. A frequently used starting material for this approach is (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, which can be reacted with other components to form the pyridine ring.[8]

-

Building Block Approach : Syntheses can involve the use of smaller trifluoromethyl-containing building blocks that are then used to construct the heterocyclic ring.[9]

Note on Experimental Use: In synthetic applications, this compound's amino group can be used for various transformations, such as nucleophilic aromatic substitution, diazotization, or as a directing group for further functionalization of the pyridine ring. Researchers using this compound should refer to standard organic chemistry protocols for these types of transformations, adapting them to the specific reactivity of this fluorinated substrate.

References

- 1. nbinno.com [nbinno.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound - CAS:387824-61-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound | 387824-61-5 [chemicalbook.com]

- 6. PubChemLite - this compound (C6H5F3N2) [pubchemlite.lcsb.uni.lu]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

molecular weight and formula of 4-Amino-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. The presence of both a nucleophilic amino group and a lipophilic, electron-withdrawing trifluoromethyl group on the pyridine scaffold makes it a versatile intermediate for the synthesis of novel bioactive molecules. The trifluoromethyl moiety is of particular interest in drug design as it can enhance metabolic stability, improve binding affinity, and increase cell permeability of parent compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of antimycobacterial agents.

Core Compound Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its use in synthetic chemistry and for the characterization of its derivatives.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅F₃N₂ | [1] |

| Molecular Weight | 162.11 g/mol | [1] |

| CAS Number | 387824-61-5 | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 98-102 °C | [1] |

| Boiling Point | 330.8 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.366 g/cm³ (Predicted) | [1] |

| InChI | InChI=1S/C6H5F3N2/c7-6(8,9)4-3-11-2-1-5(4)10/h1-3H,(H2,10,11) | [1] |

| SMILES | C1=CN=CC(=C1N)C(F)(F)F | [1] |

Synthesis and Characterization

General Synthesis Protocol

Representative Experimental Protocol for Amination of Halogeno-Trifluoromethylpyridines:

-

Reactants: A halogeno-trifluoromethylpyridine (e.g., 4-chloro-3-(trifluoromethyl)pyridine), aqueous ammonia (28-40%), and optionally a solvent such as dioxane or THF.

-

Apparatus: A high-pressure autoclave.

-

Procedure:

-

The halogeno-trifluoromethylpyridine and aqueous ammonia are charged into the autoclave. The molar ratio of ammonia to the pyridine precursor is typically high (e.g., 10:1 or greater).

-

The autoclave is sealed, and the mixture is heated to a temperature between 150°C and 180°C. The internal pressure will rise significantly (e.g., 20-120 atm).

-

The reaction is maintained at this temperature with stirring for a period of 5 to 100 hours.

-

After the reaction is complete, the autoclave is cooled to room temperature.

-

The resulting crystalline product is collected by filtration, washed with water, and dried to yield the amino-trifluoromethylpyridine.

-

Note: This is a generalized procedure based on the synthesis of related isomers.[2][3] The specific conditions for the synthesis of this compound may require optimization.

Spectroscopic Characterization

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR) for this compound are not widely published. However, based on the known spectra of isomeric and related compounds, the following characteristic signals would be expected.

-

¹H NMR: Signals corresponding to the three aromatic protons on the pyridine ring and a broad signal for the amino (-NH₂) protons.

-

¹³C NMR: Six distinct signals for the carbon atoms of the pyridine ring, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Application in Drug Discovery: Antimycobacterial Agents

A primary application of this compound is its use as a key intermediate in the synthesis of pyridinyl salicylamides, a class of compounds investigated for their antimycobacterial properties.[1]

Synthesis of Pyridinyl Salicylamides

The synthesis involves an acylation reaction where the amino group of this compound reacts with an activated salicylic acid derivative, such as a salicylacyl chloride.

General Experimental Protocol:

-

Activation of Salicylic Acid: A substituted salicylic acid is reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent to form the corresponding salicylacyl chloride.

-

Amidation: The prepared salicylacyl chloride is then reacted with this compound in the presence of a base (e.g., pyridine or triethylamine) to facilitate the amide bond formation.

-

Purification: The resulting pyridinyl salicylamide product is purified using standard techniques such as recrystallization or column chromatography.

Caption: Synthetic workflow for pyridinyl salicylamides.

Antimycobacterial Activity and Mechanism of Action

Salicylamides and related structures have shown promise as antimycobacterial agents. While specific data for derivatives of this compound is scarce, related salicylanilide benzenesulfonates have demonstrated potent activity against Mycobacterium tuberculosis. For instance, 4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)-phenyl benzenesulfonate showed a Minimum Inhibitory Concentration (MIC) of 1 µmol/L against M. tuberculosis.[4]

The general mechanism of action for salicylamides is the inhibition of cyclooxygenase (COX) enzymes, which blocks prostaglandin synthesis.[5] However, their antimycobacterial action is likely distinct. Studies on related compounds suggest that they may interfere with the synthesis of the mycobacterial cell wall or affect essential metabolic pathways, such as methionine metabolism.[6]

Caption: Proposed mechanism of antimycobacterial action.

Experimental Workflow for Screening

The development of new antimycobacterial agents from this compound follows a structured workflow from synthesis to biological evaluation.

References

- 1. rsc.org [rsc.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]

- 4. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Salicylamide? [synapse.patsnap.com]

- 6. Antimycobacterial pyridine carboxamides: From design to in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and melting point of 4-Amino-3-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data on the , a key intermediate in the synthesis of various biologically active molecules. This document outlines its known physical properties, provides standardized experimental protocols for their determination, and includes visual workflows to aid in experimental design.

Physicochemical Properties

This compound is a solid, appearing as a white to light-colored powder at room temperature.[] A summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Data for this compound

| Property | Value | References |

| Melting Point | 98-102 °C | [] |

| 101-102 °C | [2] | |

| Boiling Point | 330.8 °C at 760 mmHg | [][2] |

| Density | 1.366 g/cm³ | [][2] |

| Molecular Formula | C₆H₅F₃N₂ | [][2][3] |

| Molecular Weight | 162.11 g/mol | [][2][3] |

| Appearance | White to light-colored solid | [] |

| CAS Number | 387824-61-5 | [][2][3] |

| Solubility | No quantitative data available. A general protocol for determination is provided below. |

Experimental Protocols

Detailed methodologies for the determination of melting point and solubility are crucial for consistent and reproducible results. The following sections describe standard laboratory protocols.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The protocol described here is the capillary melting point method, which is widely used for its accuracy and small sample requirement.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in a fine, powdered form. This can be achieved by grinding the crystals with a mortar and pestle.

-

Pack the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Tapping the tube gently on a hard surface will help compact the sample.

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus.

-

Insert the capillary tube containing the sample into the heating block of the apparatus.

-

-

Measurement:

-

Set the apparatus to heat at a rapid rate initially (e.g., 10-20 °C/minute) to approach the expected melting range (based on literature values, e.g., start from ~80 °C).

-

When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C/minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded melting range provides an indication of the sample's purity; a narrow range (e.g., < 2 °C) typically signifies high purity.

-

Solubility Determination (Shake-Flask Method)

Methodology:

-

Solvent Selection:

-

Choose a range of relevant solvents, such as water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), and other organic solvents relevant to the intended application.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is necessary to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the specific solvent at the tested temperature, typically expressed in mg/mL or µg/mL.

-

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination by the Capillary Method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Amino-3-(trifluoromethyl)pyridine

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 4-Amino-3-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure

Caption: Chemical structure of this compound.

¹H and ¹³C NMR Spectral Data

Due to the limited availability of experimental spectra in public databases, the following tables present predicted ¹H and ¹³C NMR data for this compound. These predictions are based on computational models and serve as a valuable reference for spectral assignment.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.2 | Doublet | H-6 |

| ~6.8 | Doublet | H-5 |

| ~8.4 | Singlet | H-2 |

| ~5.0 | Broad Singlet | -NH₂ |

Note: Predicted values can vary depending on the software and calculation method used. The broadness of the -NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-4 |

| ~120 (q, J ≈ 270 Hz) | -CF₃ |

| ~148 | C-6 |

| ~115 | C-5 |

| ~145 | C-2 |

| ~125 (q, J ≈ 30 Hz) | C-3 |

Note: The carbon attached to the -CF₃ group (C-3) and the trifluoromethyl carbon itself will appear as quartets due to C-F coupling.

Experimental Protocols

The following protocols are generalized procedures for obtaining high-quality NMR spectra of pyridine derivatives and can be adapted for this compound.

Sample Preparation

A standard protocol for preparing a sample for NMR analysis involves the following steps:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆). The choice of solvent can influence the chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.[1]

-

Internal Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 2-4 seconds

-

Spectral Width: -2 to 12 ppm

For ¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: 0 to 200 ppm

Visualizations

Plausible Synthetic Pathway

A plausible synthetic route to this compound can be conceptualized based on established pyridine chemistry. One common approach involves the modification of a pre-existing substituted pyridine ring.

Caption: A potential synthetic pathway to the target molecule.

Experimental Workflow for NMR Analysis

The general workflow for acquiring and processing NMR data is a systematic process to ensure data quality and accurate structural elucidation.

Caption: Standard workflow for an NMR experiment.

This technical guide provides foundational information on the NMR characteristics of this compound. For definitive structural confirmation, experimental acquisition of NMR data is recommended. The provided protocols and predicted data serve as a robust starting point for researchers in their analytical and synthetic endeavors.

References

An In-depth Technical Guide to the Electrophilicity and Nucleophilicity of Trifluoromethylpyridines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the electronic properties of trifluoromethylpyridines (TFMPs), a class of compounds of significant interest in medicinal chemistry and materials science. The presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group dramatically influences the reactivity of the pyridine ring, modulating both its susceptibility to nucleophilic attack (electrophilicity) and the basicity of the pyridine nitrogen (nucleophilicity). Understanding these characteristics is crucial for the rational design and synthesis of novel pharmaceuticals and functional materials.

Nucleophilicity of the Pyridine Nitrogen: The Effect of the Trifluoromethyl Group

The nucleophilicity of the pyridine nitrogen is intrinsically linked to its basicity, quantified by the pKa of its conjugate acid. The CF₃ group, with a Hammett constant (σₚ) of 0.54, is a potent electron-withdrawing group primarily through a strong negative inductive effect (-I). This effect significantly reduces the electron density on the pyridine nitrogen's lone pair, making it less available for protonation or for acting as a nucleophile in chemical reactions.

Consequently, trifluoromethylpyridines are considerably weaker bases than pyridine itself (pKa ≈ 5.2). While a comprehensive experimental dataset comparing all isomers is elusive, available data and predictions consistently show a marked decrease in pKa. For instance, the predicted pKa for the conjugate acid of 2-fluoro-3-(trifluoromethyl)pyridine is exceptionally low at -2.86, highlighting the powerful combined electron-withdrawing effects.[1] This diminished basicity is a critical consideration in synthetic planning, particularly in reactions where the pyridine nitrogen is intended to act as a nucleophile or base.

Table 1: Comparative pKa Values of Pyridine and Substituted Pyridines

| Compound | Substituent | pKa of Conjugate Acid | Reference(s) |

| Pyridine | H | 5.17 | [2] |

| 3-Chloropyridine | 3-Cl | 2.84 | [2] |

| 4-(Trifluoromethyl)pyridine | 4-CF₃ | 1.66 (Calculated) | |

| 2-Fluoro-3-(trifluoromethyl)pyridine | 2-F, 3-CF₃ | -2.86 (Predicted) | [1] |

Electrophilicity of the Pyridine Ring: Activation Towards Nucleophilic Aromatic Substitution (SNAr)

While the CF₃ group deactivates the pyridine nitrogen, it concurrently activates the pyridine ring towards nucleophilic attack, particularly nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the trifluoromethyl group polarizes the carbon-halogen bond and stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the addition-elimination mechanism of SNAr reactions.[3]

This activation is most pronounced when the CF₃ group is positioned ortho or para to the leaving group, as this allows for effective resonance and inductive stabilization of the anionic intermediate. Consequently, halopyridines bearing a trifluoromethyl group are excellent substrates for SNAr reactions, allowing for the facile introduction of a wide range of nucleophiles.

Quantitative Data on SNAr Reactions

The enhanced electrophilicity of trifluoromethyl-substituted halopyridines is demonstrated by their successful reaction with a variety of nucleophiles, often under moderate conditions, to produce high yields of the substituted products. These reactions are fundamental in building molecular complexity in drug discovery programs.

Table 2: Selected SNAr Reactions on Trifluoromethyl-Substituted Aryl Halides

| Entry | Aryl Halide | Nucleophile | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloro-5-(trifluoromethyl)pyridine | Aniline | K₂CO₃ / DMF | 100 | 12 | 85 |

| 2 | 4-Fluoro-3-(trifluoromethyl)nitrobenzene | Morpholine | K₂CO₃ / DMSO | 80 | 4 | 92 |

| 3 | 1-Chloro-2,4-bis(trifluoromethyl)benzene | Benzylamine | Et₃N / MeCN | 80 | 16 | 78 |

Data sourced from BenchChem Application Notes[3].

Computational Insights: LUMO and Electrostatic Potential

Computational chemistry provides powerful tools to visualize and quantify the electrophilicity of trifluoromethylpyridines.

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO represents the region where a molecule is most likely to accept electrons. In SNAr reactions, the nucleophile attacks the carbon atom with the largest LUMO lobe. For a substrate like 2-chloro-5-(trifluoromethyl)pyridine, the LUMO is expected to be localized on the carbon atoms of the pyridine ring, particularly at the C-2 and C-6 positions, indicating their susceptibility to nucleophilic attack. The CF₃ group significantly lowers the energy of the LUMO, making the molecule a better electron acceptor and thus more reactive towards nucleophiles.[4]

-

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. Regions of positive potential (typically colored blue) indicate electron deficiency and are susceptible to nucleophilic attack. For a trifluoromethylpyridine, the area around the carbon atom attached to the halogen leaving group and the carbons ortho and para to the CF₃ group will show a significant positive electrostatic potential, visually confirming these sites as the most electrophilic centers.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis and reactivity of trifluoromethylpyridines.

Protocol 1: Synthesis of N-Phenyl-5-(trifluoromethyl)pyridin-2-amine via SNAr

This protocol describes a typical procedure for the amination of a trifluoromethyl-substituted chloropyridine.[3]

Materials:

-

2-Chloro-5-(trifluoromethyl)pyridine (1.0 mmol, 181.5 mg)

-

Aniline (1.2 mmol, 111.7 mg, 109 µL)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

-

Anhydrous dimethylformamide (DMF) (5 mL)

-

Round-bottom flask, magnetic stir bar, reflux condenser, heating mantle

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine, aniline, and potassium carbonate.

-

Add 5 mL of anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture and heat to 100 °C using a heating mantle.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (using a suitable eluent system, e.g., hexane/ethyl acetate) to yield the pure N-phenyl-5-(trifluoromethyl)pyridin-2-amine.

Conclusion

The trifluoromethyl group exerts a profound and dichotomous influence on the reactivity of the pyridine moiety. It markedly decreases the nucleophilicity and basicity of the pyridine nitrogen while simultaneously activating the ring for electrophilic attack by nucleophiles. This dual nature makes trifluoromethylpyridines exceptionally versatile building blocks in chemical synthesis. A thorough understanding of these electronic effects, supported by quantitative data and computational models, is essential for leveraging the unique properties of these compounds in the development of next-generation pharmaceuticals and advanced materials.

References

The Ascent of a Privileged Scaffold: A Technical Guide to the History and Discovery of Trifluoromethylated Pyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into pyridine ring systems represents a landmark achievement in medicinal and agricultural chemistry. This powerful combination has given rise to a plethora of highly effective pharmaceuticals and agrochemicals, underscoring the significance of trifluoromethylated pyridines as a "privileged scaffold" in modern chemical research. This technical guide provides an in-depth exploration of the historical evolution, key synthetic methodologies, and impactful applications of this important class of compounds.

A Historical Perspective: From Curiosity to Cornerstone

The journey of trifluoromethylated aromatics began in 1898 when Swarts first reported the synthesis of benzotrifluoride from benzotrichloride using antimony trifluoride.[1] However, it was not until nearly half a century later, in 1947, that the trifluoromethyl group was successfully introduced into a pyridine ring.[1] This was achieved through a process analogous to Swarts' method, involving the chlorination and subsequent fluorination of picoline.[1]

The true potential of trifluoromethylated pyridines in the life sciences began to be realized in the latter half of the 20th century. A pivotal moment was the introduction of Fluazifop-butyl, the first trifluoromethylated pyridine derivative to enter the agrochemical market.[2] This event catalyzed a surge in research and development, leading to the discovery and commercialization of over 20 new agrochemicals and a growing number of pharmaceuticals containing this key structural motif.[2] The demand for trifluoromethylpyridine intermediates has seen a steady increase over the last three decades, reflecting their integral role in the development of new bioactive molecules.[3]

Core Synthetic Strategies

The synthesis of trifluoromethylated pyridine derivatives is dominated by three primary methodologies, with the first two being the most established and widely used in industrial applications.[1][2]

Halogen Exchange (Halex) Reaction

The halogen exchange (Halex) reaction is a cornerstone of industrial trifluoromethylpyridine synthesis. This method involves the initial chlorination of a methylpyridine (picoline) to form a trichloromethylpyridine, followed by a fluorine exchange reaction, typically using hydrogen fluoride (HF).

Experimental Protocol: Liquid-Phase Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine

A common industrial process involves the liquid-phase fluorination of a (trichloromethyl)pyridine compound in the presence of a catalyst.[4][5]

-

Reactants: 2,3-dichloro-5-(trichloromethyl)pyridine, anhydrous hydrogen fluoride (HF).

-

Catalyst: A metal halide catalyst, such as iron(III) chloride (FeCl₃) or tin(IV) chloride (SnCl₄), is used in catalytic amounts (e.g., 1-10 mole percent).[5]

-

Conditions: The reaction is conducted under superatmospheric pressure (e.g., 5 to 1200 psig) and at elevated temperatures (e.g., 150°C to 250°C).[5]

-

Procedure: The (trichloromethyl)pyridine, HF, and catalyst are charged into a suitable pressure reactor. The mixture is heated to the target temperature and pressure and held until the reaction is complete. The resulting product, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, is then recovered through techniques like distillation.[5]

Experimental Protocol: Vapor-Phase Fluorination

Vapor-phase fluorination offers an alternative that can be advantageous for certain intermediates.

-

Reactants: Trichloromethylpyridine vapor, hydrogen fluoride (HF) gas.

-

Catalyst: Often involves transition metal-based catalysts like iron fluoride.[1]

-

Conditions: The reaction is carried out at high temperatures, typically exceeding 300°C.[1]

-

Procedure: The vaporized trichloromethylpyridine and HF are passed over a heated catalyst bed. This simultaneous chlorination/fluorination can be a one-step process to yield key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[1]

Pyridine Ring Construction

An alternative to modifying an existing pyridine ring is to construct the ring from a building block that already contains the trifluoromethyl group. This approach offers flexibility in accessing different substitution patterns.

Experimental Protocol: Multicomponent Kröhnke Reaction

A multicomponent Kröhnke reaction provides a route to 2-trifluoromethyl pyridines.[6]

-

Reactants: A chalcone, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium acetate.[6]

-

Procedure: These components are reacted together in a one-pot synthesis. The reaction proceeds through a cascade of Michael addition, ammonia addition, elimination of water, and intramolecular cyclization to form the 2-trifluoromethyl pyridine ring system.[6]

Direct Trifluoromethylation

More recent advances in synthetic chemistry have focused on the direct introduction of a trifluoromethyl group onto the pyridine ring. These methods often utilize specialized trifluoromethylating reagents.

-

Reagents: A variety of reagents have been developed for this purpose, including hypervalent iodine(III)-CF₃ reagents (e.g., Togni reagents) and S-(trifluoromethyl)dibenzothiophenium salts.[7]

-

Mechanism: These reactions can proceed through radical, nucleophilic, or electrophilic pathways, depending on the reagent and substrate.[7] While powerful, these methods are often used for more specialized, smaller-scale syntheses compared to the industrial workhorses of halogen exchange and ring construction.

Key Intermediates and Commercial Products

The synthesis of many important trifluoromethylated pyridine agrochemicals and pharmaceuticals relies on a few key intermediates, primarily derived from 3-picoline.[1][2]

| Intermediate | Structure | Key Applications |

| 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | Synthesis of herbicides like Fluazifop.[1] | |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Synthesis of fungicides like Fluazinam and insecticides like Chlorfluazuron.[3] |

These intermediates serve as the foundation for a wide range of commercial products.

| Compound | Class | Primary Use | Substitution Pattern |

| Fluazifop-butyl | Herbicide | Post-emergence grass control | 5-(Trifluoromethyl)pyridine |

| Fluazinam | Fungicide | Control of potato and tomato late blight | 5-(Trifluoromethyl)pyridine |

| Flonicamid | Insecticide | Aphid control | 4-(Trifluoromethyl)pyridine |

| Sulfoxaflor | Insecticide | Sap-feeding insect control | 6-(Trifluoromethyl)pyridine |

| Pyridalyl | Insecticide | Lepidopteran pest control | 5-(Trifluoromethyl)pyridine |

| Chlorfluazuron | Insecticide | Insect growth regulator | 5-(Trifluoromethyl)pyridine |

Mechanisms of Action and Signaling Pathways

The biological activity of trifluoromethylated pyridine compounds stems from the unique physicochemical properties conferred by the CF₃ group and the pyridine ring.[2] The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of the pyridine ring, influencing its binding affinity to biological targets.[8]

Inhibition of Respiration (Fungicides)

Certain trifluoromethylated pyridine fungicides, such as Fluazinam, function by disrupting cellular respiration in fungi.[3] They act as uncouplers of oxidative phosphorylation.

Caption: Fluazinam uncouples oxidative phosphorylation by dissipating the proton gradient.

Insect Growth Regulation

Insecticides like Chlorfluazuron are insect growth regulators (IGRs).[3] They interfere with the synthesis of chitin, a crucial component of the insect exoskeleton.

Caption: Chlorfluazuron inhibits chitin synthase, disrupting insect growth and molting.

Synthetic Workflow Visualization

The industrial production of trifluoromethylated pyridines follows a logical, multi-step workflow, from raw materials to purified final products.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 5. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols: 4-Amino-3-(trifluoromethyl)pyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-(trifluoromethyl)pyridine is a crucial building block in modern medicinal chemistry, prized for its unique structural and electronic properties. The presence of the trifluoromethyl group at the 3-position and the amino group at the 4-position of the pyridine ring imparts desirable characteristics to drug candidates. The trifluoromethyl group, a strong electron-withdrawing moiety, can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins. These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. As a versatile intermediate, this compound has been instrumental in the development of a range of potent and selective inhibitors targeting key signaling pathways implicated in cancer and other diseases.

Key Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

RAF Kinase Inhibitors for Cancer Therapy

Derivatives of this compound have been successfully employed in the development of RAF kinase inhibitors. The RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene, a member of the RAF kinase family, are found in a significant percentage of human cancers.

Mechanism of Action: Compounds incorporating the this compound scaffold have been shown to act as potent inhibitors of RAF kinases, including the oncogenic BRAF V600E mutant. By binding to the ATP-binding site of the kinase, these inhibitors block the downstream signaling cascade, leading to the inhibition of tumor cell growth and proliferation.

Signaling Pathway:

Caption: RAF-MEK-ERK signaling pathway and the point of inhibition.

PI3K/mTOR Dual Inhibitors

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is another crucial signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. This compound serves as a key structural motif in the design of dual PI3K/mTOR inhibitors.

Mechanism of Action: By simultaneously targeting both PI3K and mTOR, these dual inhibitors can achieve a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms associated with single-target agents. The this compound moiety often plays a critical role in binding to the hinge region of the kinase domain of these enzymes.

Signaling Pathway:

Caption: PI3K/AKT/mTOR signaling pathway and dual inhibition.

Other Kinase Targets

The versatility of the this compound scaffold has led to its incorporation into inhibitors of other important kinases, such as Kinase Insert Domain-containing Receptor (KDR), also known as VEGFR2. KDR is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Quantitative Data Summary

The following table summarizes the in vitro activity of representative kinase inhibitors synthesized using the this compound scaffold.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |

| KDRi-1 | KDR | 68.9 | - | [1] |

| PYK2i-1 | PYK2 | 15 | - | [2] |

| PI3Ki-1 | PI3Kα | 25 | U87 MG | [3] |

| PI3Ki-2 | PI3Kβ | 140 | U87 MG | [3] |

| PI3Ki-3 | PI3Kδ | 28 | U87 MG | [3] |

| PI3Ki-4 | PI3Kγ | 81 | U87 MG | [3] |

| mTORi-1 | mTOR | >1000 | U87 MG | [3] |

Experimental Protocols

Protocol 1: Synthesis of a Pyrazolo[3,4-b]pyridine-based Kinase Inhibitor Intermediate

This protocol outlines a general procedure for the synthesis of a pyrazolo[3,4-b]pyridine intermediate, a common core in kinase inhibitors, which can be derived from precursors made using trifluoromethylated pyridines.

Experimental Workflow:

Caption: General synthetic workflow for a pyrazolo[3,4-b]pyridine core.

Materials:

-

5-Bromo-1H-pyrazolo[3,4-b]pyridine

-

N-Iodosuccinimide (NIS)

-

Dimethylformamide (DMF)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water)

-

Amine

-

Palladium catalyst for amination (e.g., Pd₂(dba)₃)

-

Ligand for amination (e.g., Xantphos)

-

Base for amination (e.g., Cs₂CO₃)

-

Anhydrous solvents

Procedure:

-

Iodination: To a solution of 5-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF, add N-Iodosuccinimide (1.1 eq). Heat the reaction mixture at 60 °C for 12 hours. After cooling, pour the mixture into water to precipitate the product. Filter and dry the solid to obtain 3-Iodo-5-bromo-1H-pyrazolo[3,4-b]pyridine.[4]

-

Suzuki Coupling: In a reaction vessel, combine 3-Iodo-5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq). Add a degassed solvent system, typically dioxane and water (4:1). Heat the mixture under an inert atmosphere at 80-100 °C until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up for Suzuki Coupling: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Buchwald-Hartwig Amination: To a reaction vessel, add the 3-Aryl-5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a ligand like Xantphos (0.04 eq), and a base such as Cs₂CO₃ (1.5 eq). Add anhydrous dioxane as the solvent. Heat the mixture under an inert atmosphere at 100-120 °C until completion.

-

Final Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite and wash with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography to yield the final product.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, enabling the synthesis of potent and selective inhibitors of various kinases and other therapeutic targets. Its unique electronic properties contribute to improved drug-like characteristics, making it a valuable tool for drug discovery and development professionals. The synthetic protocols and application notes provided herein offer a foundation for researchers to explore the full potential of this versatile building block in creating novel therapeutics.

References

- 1. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 4-(Trifluoromethyl)pyridine Moiety in Agrochemicals: Synthesis of Flonicamid and Pyroxsulam

While 4-Amino-3-(trifluoromethyl)pyridine is a potential building block in organic synthesis, current literature and patents on major agrochemicals do not indicate its direct application as a primary starting material for key commercial products. However, the closely related 4-(trifluoromethyl)pyridine core is a crucial structural element in modern agrochemicals, notably the insecticide flonicamid and the herbicide pyroxsulam. This document provides detailed application notes and protocols for the synthesis of these two compounds, illustrating the importance of the 4-(trifluoromethyl)pyridine scaffold in agrochemical development.

Flonicamid: An Insecticide Targeting Sucking Pests

Flonicamid is a selective insecticide that acts as a feeding blocker in sucking insects such as aphids and whiteflies.[1] Its synthesis centrally involves the preparation of 4-(trifluoromethyl)nicotinic acid, which is then converted to the final product.

Synthetic Pathway of Flonicamid

The synthesis of flonicamid from 4-(trifluoromethyl)nicotinic acid is a two-step process involving the formation of an acid chloride followed by amidation.[2]

Caption: Synthetic route to Flonicamid.

Experimental Protocols

Protocol 1: Synthesis of 4-(Trifluoromethyl)nicotinoyl chloride

This protocol describes the conversion of 4-(trifluoromethyl)nicotinic acid to its corresponding acid chloride.

-

To a solution of 4-(trifluoromethyl)nicotinic acid in a suitable solvent such as toluene, add an acyl chlorination reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[2]

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added.[2]

-

The reaction mixture is heated to 40-110 °C and stirred for 4-5 hours.[2]

-

After the reaction is complete, the excess acyl chlorination reagent and solvent are removed under reduced pressure to yield 4-(trifluoromethyl)nicotinoyl chloride.

Protocol 2: Synthesis of Flonicamid

This protocol details the final amidation step to produce flonicamid.

-

An aqueous solution of aminoacetonitrile hydrochloride and an acid-binding agent (e.g., sodium bicarbonate) is prepared.[3]

-

The 4-(trifluoromethyl)nicotinoyl chloride, dissolved in a solvent like toluene, is added to the aqueous solution.[3]

-

The reaction is stirred at a controlled temperature for 2-3 hours.[2]

-

The resulting solid is filtered, washed with water, and dried to afford flonicamid.[3]

Quantitative Data

| Step | Reactants | Reagents/Conditions | Product | Yield | Purity | Reference |

| 1 | 4-(Trifluoromethyl)nicotinic acid | Triphosgene, DMF (cat.), Toluene, 80°C, 5h | 4-(Trifluoromethyl)nicotinoyl chloride | - | - | [3] |

| 2 | 4-(Trifluoromethyl)nicotinoyl chloride | Aminoacetonitrile HCl, NaHCO₃, Water/Toluene, 2h | Flonicamid | 91.7% | 99.7% | [3] |

Pyroxsulam: A Broad-Spectrum Herbicide

Pyroxsulam is a triazolopyrimidine sulfonamide herbicide used for the control of broadleaf and grass weeds in cereal crops.[4][5] The synthesis of pyroxsulam involves the coupling of 2-amino-5,7-dimethoxy[2]triazolo[1,5-a]pyrimidine with 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride.

Synthetic Pathway of Pyroxsulam

The key step in the synthesis of pyroxsulam is the sulfonamide bond formation.

Caption: Synthesis of Pyroxsulam.

Experimental Protocols

Protocol 3: Synthesis of Pyroxsulam

This protocol outlines the condensation reaction to form pyroxsulam.

-

Dissolve 2-amino-5,7-dimethoxy[2]triazolo[1,5-a]pyrimidine in an organic solvent such as dichloromethane, acetonitrile, tetrahydrofuran, or toluene.

-

Add an organic base, for example, triethylamine.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

To this mixture, add 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride.

-

The reaction is stirred at a suitable temperature until completion, as monitored by a technique like liquid chromatography.

-

Upon completion, the reaction mixture is worked up by washing with acidic water and brine, drying the organic layer, and removing the solvent.

-

The crude product can be purified by recrystallization to yield pyroxsulam.

Quantitative Data

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| 1 | 2-amino-5,7-dimethoxy[2]triazolo[1,5-a]pyrimidine, 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | Triethylamine, DMAP (cat.), Dichloromethane | Pyroxsulam | High |

Conclusion

The 4-(trifluoromethyl)pyridine moiety is a valuable component in the design of modern agrochemicals, contributing to their high efficacy. While a direct synthetic route from this compound to major agrochemicals like flonicamid and pyroxsulam is not prominently documented, the synthesis of these compounds from other precursors highlights the importance of this fluorinated pyridine scaffold. The provided protocols for the synthesis of flonicamid and pyroxsulam serve as a guide for researchers and professionals in the field of agrochemical development, demonstrating established methods for the creation of these vital crop protection agents.

References

- 1. chigroup.site [chigroup.site]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

4-Amino-3-(trifluoromethyl)pyridine: A Versatile Scaffold for the Synthesis of Bioactive N-Heterocycles

Introduction

4-Amino-3-(trifluoromethyl)pyridine is a key building block in medicinal chemistry, prized for its utility in the synthesis of diverse nitrogen-containing heterocycles. The presence of the trifluoromethyl group significantly influences the physicochemical properties of the parent molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This, combined with the versatile reactivity of the aminopyridine core, makes it an attractive starting material for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two important classes of N-heterocycles: N-pyridinylsalicylamides, known for their antimycobacterial properties, and pyrazolo[3,4-b]pyridines, a scaffold found in numerous biologically active compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 387824-61-5 | |

| Molecular Formula | C₆H₅F₃N₂ | |

| Molecular Weight | 162.11 g/mol | |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 98-102 °C | |

| Boiling Point | 330.8 °C at 760 mmHg |

Applications in N-Heterocycle Synthesis

Synthesis of N-(3-(Trifluoromethyl)pyridin-4-yl)salicylamides

N-pyridinylbenzamides, and by extension salicylamides, are a class of compounds that have shown promising antimycobacterial activity. The synthesis of N-(3-(trifluoromethyl)pyridin-4-yl)salicylamides from this compound is typically achieved through an acylation reaction with a suitably protected salicylic acid derivative, such as acetylsalicyloyl chloride.

Representative Antimycobacterial Activity Data

The following table summarizes the in vitro antimycobacterial activity of a series of N-pyridinylbenzamides, demonstrating the potential of this class of compounds. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound | R | M. tuberculosis H37Ra MIC (µg/mL) | Reference |

| 1 | H | > 125 | [2] |

| 2 | 4-F | 62.5 | [2] |

| 3 | 4-Cl | 31.25 | [2] |

| 4 | 4-CF₃ | 31.25 | [2] |

| 5 | 3-CF₃ | 15.62 | [2] |

| 6 | 2-CF₃ | 62.5 | [2] |

Experimental Protocol: General Procedure for the Synthesis of N-(3-(Trifluoromethyl)pyridin-4-yl)salicylamides

This protocol describes a general method for the acylation of this compound with acetylsalicyloyl chloride.

-

Materials:

-

This compound

-

Acetylsalicyloyl chloride

-

Anhydrous pyridine or triethylamine (TEA)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in an anhydrous solvent like DCM or THF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of acetylsalicyloyl chloride (1.1 eq) in the same anhydrous solvent to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the organic solvent.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the N-(2-acetoxybenzoyl)-3-(trifluoromethyl)pyridin-4-amine.

-

The acetyl protecting group can be removed under standard basic or acidic hydrolysis conditions to yield the final salicylamide product.

-

Logical Workflow for Salicylamide Synthesis

Caption: General workflow for the synthesis of N-(3-(trifluoromethyl)pyridin-4-yl)salicylamide.

Antimycobacterial Mechanism of Action

Salicylanilide derivatives have been proposed to act as proton shuttles, disrupting the proton motive force across the mycobacterial cell membrane, which is crucial for energy production and other essential cellular processes.[1] Additionally, some salicylanilide derivatives have been shown to inhibit essential enzymes in Mycobacterium tuberculosis, such as isocitrate lyase and methionine aminopeptidase.[3] Another key target for many antimycobacterial drugs is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for mycolic acid biosynthesis.

Caption: Potential antimycobacterial mechanisms of action for salicylanilide derivatives.

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a class of fused N-heterocycles that are structurally analogous to purines and exhibit a wide range of biological activities, including kinase inhibition and antiviral effects. A common synthetic route to this scaffold involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. While a direct synthesis from this compound is not widely reported, a plausible and analogous approach involves the reaction with reagents like diethyl ethoxymethylenemalonate (DEEMM) or dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive intermediate, which can then undergo cyclization.

Experimental Protocol: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines

This generalized protocol outlines a potential pathway for the synthesis of a pyrazolo[3,4-b]pyridine derivative from this compound.

-

Materials:

-

This compound

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

Malononitrile or Ethyl cyanoacetate

-

Piperidine or another suitable base

-

Ethanol or another suitable high-boiling solvent

-

Silica gel for column chromatography

-

-

Procedure:

-

Step 1: Formation of the enamine intermediate. In a round-bottom flask, reflux a mixture of this compound (1.0 eq) and DMF-DMA (1.2 eq) in a suitable solvent like toluene for 2-4 hours. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure to obtain the crude N'-(3-(trifluoromethyl)pyridin-4-yl)-N,N-dimethylformimidamide.

-

Step 2: Cyclocondensation. To the crude intermediate from Step 1, add an active methylene compound such as malononitrile or ethyl cyanoacetate (1.1 eq), a catalytic amount of a base like piperidine, and a high-boiling solvent like ethanol or dimethylformamide (DMF).

-

Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine derivative.

-

Logical Workflow for Pyrazolopyridine Synthesis

Caption: Generalized workflow for the synthesis of pyrazolo[3,4-b]pyridine derivatives.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of a variety of N-heterocycles with significant biological potential. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the synthesis of novel salicylamide and pyrazolopyridine derivatives. The unique electronic properties conferred by the trifluoromethyl group, combined with the rich chemistry of the aminopyridine scaffold, offer ample opportunities for the development of new chemical entities with improved therapeutic profiles. Further optimization of the provided general protocols will likely be necessary to achieve optimal yields and purity for specific target molecules.

References

- 1. Structure-activity relationships of antitubercular salicylanilides consistent with disruption of the proton gradient via proton shuttling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-pyridinylbenzamides: an isosteric approach towards new antimycobacterial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Salicylanilide derivatives block Mycobacterium tuberculosis through inhibition of isocitrate lyase and methionine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Amino-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with 4-amino-3-(trifluoromethyl)pyridine and its halogenated derivatives. This pyridine scaffold is of significant interest in medicinal chemistry due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

The protocols outlined below are based on established methodologies for similar heterocyclic systems and are intended to serve as a starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between a halide (or triflate) and an organoboron compound, catalyzed by a palladium complex. This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Application:

Synthesis of 4-aryl-3-(trifluoromethyl)pyridin-4-amine derivatives. These compounds are valuable intermediates in the development of kinase inhibitors and other therapeutic agents.

General Protocol: Coupling of 4-Chloro-3-(trifluoromethyl)pyridine with Phenylboronic Acid

A flask is charged with 4-chloro-3-(trifluoromethyl)pyridine, phenylboronic acid, a palladium catalyst such as Pd(PPh₃)₄, and a base, typically aqueous sodium carbonate. The mixture is then dissolved in a suitable solvent system, like toluene/ethanol/water, and heated under an inert atmosphere until the starting material is consumed.

Detailed Experimental Protocol:

-

To a dry Schlenk flask under an argon atmosphere, add 4-chloro-3-(trifluoromethyl)pyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

De-gas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Data Presentation:

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 10 | 80-90 |

| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | 75-85 |

Note: Yields are estimated based on typical outcomes for similar substrates and may vary.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly effective for coupling aryl halides or triflates with a wide range of primary and secondary amines, which is a critical transformation in the synthesis of many pharmaceuticals.

Application:

Synthesis of N-aryl or N-alkyl-3-(trifluoromethyl)pyridin-4-amine derivatives. These products are key building blocks for various biologically active compounds.

General Protocol: Coupling of 4-Chloro-3-(trifluoromethyl)pyridine with Morpholine

In a glovebox or under an inert atmosphere, a reaction vessel is charged with 4-chloro-3-(trifluoromethyl)pyridine, morpholine, a palladium precatalyst, a suitable phosphine ligand, and a strong base like sodium tert-butoxide. The mixture is dissolved in an anhydrous, deoxygenated solvent such as toluene or dioxane and heated.

Detailed Experimental Protocol:

-

To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and a phosphine ligand (e.g., BINAP, 0.04 eq.).

-

Add sodium tert-butoxide (1.4 eq.).

-

Seal the tube, and evacuate and backfill with argon (repeat three times).

-

Add 4-chloro-3-(trifluoromethyl)pyridine (1.0 eq.) and morpholine (1.2 eq.) followed by anhydrous toluene via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as indicated by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel.

Data Presentation:

| Entry | Amine | Catalyst System (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) / BINAP (4) | NaOtBu (1.4) | Toluene | 100 | 8 | 80-95 |

| 2 | Aniline | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 12 | 70-85 |

| 3 | Benzylamine | Pd(OAc)₂ (2) / RuPhos (4) | K₂CO₃ (2.0) | Toluene | 100 | 18 | 75-90 |

Note: Yields are estimated based on typical outcomes for similar substrates and may vary.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction, typically catalyzed by palladium and a copper co-catalyst, is a powerful tool for the synthesis of substituted alkynes.

Application:

Synthesis of 4-alkynyl-3-(trifluoromethyl)pyridin-4-amine derivatives. These compounds can be used as precursors for more complex molecules in drug discovery programs.

General Protocol: Coupling of 4-Iodo-3-(trifluoromethyl)pyridine with Phenylacetylene